Multi-Receptor Antagonism: Competitive Inhibition of SP, Bombesin, and CCK Receptors
The compound distinguishes itself from many substance P antagonists by its competitive antagonism at three distinct receptor types: substance P, bombesin, and cholecystokinin (CCK). Competitive antagonism was confirmed by parallel rightward shifts in dose-response curves for amylase secretion in guinea pig pancreatic acini, with Schild plot slopes not significantly different from unity [1]. In binding studies, the compound inhibited 125I-substance P binding with a Ki of approximately 4 µM, 125I-[Tyr4]bombesin binding with a Ki of approximately 17 µM, and 125I-cholecystokinin octapeptide binding with a Ki of approximately 5 µM [1].
| Evidence Dimension | Inhibition constant (Ki) for receptor binding |
|---|---|
| Target Compound Data | SP: ~4 µM; Bombesin: ~17 µM; CCK: ~5 µM |
| Comparator Or Baseline | Baseline: [Pro4,Trp7,9]SP-(4-11) (precursor) which lacks significant bombesin/CCK antagonism |
| Quantified Difference | Not applicable; this is a qualitative difference in receptor profile. |
| Conditions | Dispersed acini from guinea pig pancreas; 125I-labeled peptide binding assays. |
Why This Matters
This unique multi-receptor antagonism makes the compound a critical tool for dissecting signaling pathways where these peptide receptors converge, an application that single-receptor antagonists cannot replicate.
- [1] Zhang L, Mantey S, Jensen RT, Gardner JD. An analogue of substance P with broad receptor antagonist activity. Biochim Biophys Acta. 1988;972(1):37-44. View Source
